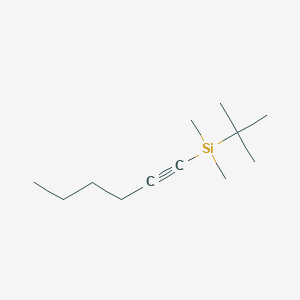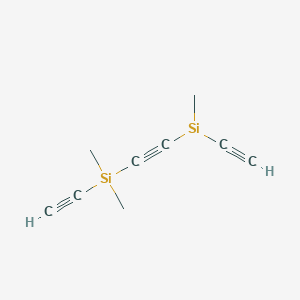![molecular formula C16H31FN2O2Si2 B14345684 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- CAS No. 93554-70-2](/img/structure/B14345684.png)
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of fluorine and trimethylsilyl groups in its structure imparts unique chemical properties that can be exploited in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidinedione precursor followed by the introduction of trimethylsilyl groups through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the fluorine or trimethylsilyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinedione compounds.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA synthesis.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- involves its interaction with molecular targets such as thymidylate synthase and DNA topoisomerase 1. The compound inhibits these enzymes, leading to disruption of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[2-(trimethylsilyl)ethyl]-: A structurally similar compound with slight variations in the trimethylsilyl group positioning.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trimethylsilyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93554-70-2 |
|---|---|
Molekularformel |
C16H31FN2O2Si2 |
Molekulargewicht |
358.60 g/mol |
IUPAC-Name |
5-fluoro-1,3-bis(3-trimethylsilylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H31FN2O2Si2/c1-22(2,3)11-7-9-18-13-14(17)15(20)19(16(18)21)10-8-12-23(4,5)6/h13H,7-12H2,1-6H3 |
InChI-Schlüssel |
NTCFPTSEFFIVQH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCN1C=C(C(=O)N(C1=O)CCC[Si](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


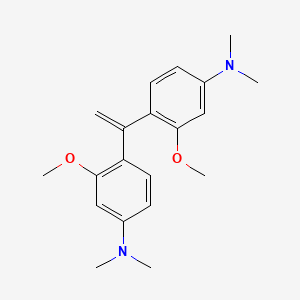
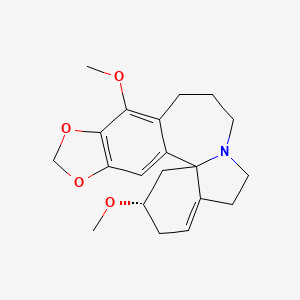
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
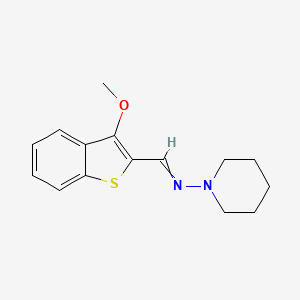
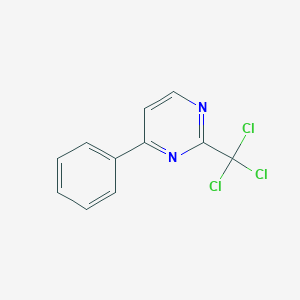
silane](/img/structure/B14345642.png)
![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)
